ethyl N-(4-acetylphenyl)carbamate ethyl N-(4-acetylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 5520-79-6
VCID: VC20075365
InChI: InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

ethyl N-(4-acetylphenyl)carbamate

CAS No.: 5520-79-6

Cat. No.: VC20075365

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-(4-acetylphenyl)carbamate - 5520-79-6

Specification

CAS No. 5520-79-6
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name ethyl N-(4-acetylphenyl)carbamate
Standard InChI InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Standard InChI Key YAVJICIKBWUEAJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=CC=C(C=C1)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Ethyl N-(4-acetylphenyl)carbamate (systematic IUPAC name: ethyl N-[4-(acetyl)phenyl]carbamate) consists of a phenyl ring substituted with an acetyl group (–COCH₃) at the para position, linked to an ethyl carbamate group (–NHCOOCH₂CH₃). The molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol (calculated from analogous compounds ).

Crystallographic Insights

While no direct crystallographic data exist for ethyl N-(4-acetylphenyl)carbamate, studies on similar carbamates reveal critical structural trends. For example:

  • Ethyl N-[2-(hydroxyacetyl)-4-methylphenyl]carbamate (C₁₂H₁₅NO₄) crystallizes in the triclinic space group P1 with two independent molecules per unit cell, stabilized by O–H···O hydrogen bonds and π-π stacking .

  • Ethyl N-(4-methylphenyl)carbamate (C₁₀H₁₃NO₂) adopts a planar conformation due to resonance within the carbamate group .

The acetyl group in ethyl N-(4-acetylphenyl)carbamate is expected to influence packing efficiency and intermolecular interactions, potentially leading to layered or helical arrangements via hydrogen bonding between the carbonyl oxygen and N–H groups .

Table 1: Comparative Structural Data for Analogous Carbamates

CompoundMolecular FormulaSpace GroupKey InteractionsReference
Ethyl N-(4-methylphenyl)carbamateC₁₀H₁₃NO₂PnmaC–H···O hydrogen bonds
Ethyl N-(4-ethoxyphenyl)carbamateC₁₁H₁₅NO₃Not reportedAromatic π-π stacking
Ethyl N-[2-(hydroxyacetyl)phenyl]carbamateC₁₁H₁₃NO₄PnmaO–H···O and C–H···O hydrogen bonds

Synthesis and Reaction Pathways

General Carbamate Synthesis

Carbamates are typically synthesized via:

  • Reaction of isocyanates with alcohols:
    R–NCO+R’–OHR–NH–CO–OR’\text{R–NCO} + \text{R'–OH} \rightarrow \text{R–NH–CO–OR'}
    This method, exemplified in the synthesis of ethyl N-(4-methylphenyl)carbamate , often employs catalysts like zinc acetylacetonate to enhance reaction rates and purity .

  • Phosgene-free routes: Newer protocols avoid toxic phosgene by using urea or oxidative carbonylation .

Proposed Synthesis for Ethyl N-(4-Acetylphenyl)Carbamate

A plausible route involves:

  • Acetylation of 4-aminophenol:
    4-H₂N–C₆H₄–OH+(CH₃CO)2O4-H₂N–C₆H₄–OCOCH₃\text{4-H₂N–C₆H₄–OH} + (\text{CH₃CO})₂O \rightarrow \text{4-H₂N–C₆H₄–OCOCH₃}

  • Carbamation with ethyl chloroformate:
    4-H₂N–C₆H₄–OCOCH₃+ClCOOCH₂CH₃4-(CH₃CO)–C₆H₄–NHCOOCH₂CH₃+HCl\text{4-H₂N–C₆H₄–OCOCH₃} + \text{ClCOOCH₂CH₃} \rightarrow \text{4-(CH₃CO)–C₆H₄–NHCOOCH₂CH₃} + \text{HCl}

This method mirrors the synthesis of ethyl [(4-methylphenyl)sulfonyl]carbamate, where sulfonylation precedes carbamation .

Table 2: Synthetic Conditions for Related Carbamates

CompoundCatalystReaction TimeYieldBy-ProductsReference
Ethyl N-(4-methylphenyl)carbamateNone24 hours75%<2%
Ethyl tosylcarbamateTriethylamine6 hours88%<5%
N-n-Butyl dibromoformaldoxime carbamateDibutyltin dilaurate41 hours66%2.2%

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the acetyl and carbamate groups. Analogues like ethyl N-(4-ethoxyphenyl)carbamate show moderate solubility in ethanol and acetone .

  • Stability: Carbamates are generally hydrolytically stable under acidic conditions but degrade in alkaline environments via nucleophilic attack on the carbonyl carbon .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • N–H stretch: ~3350 cm⁻¹

    • C=O (carbamate): ~1700 cm⁻¹

    • C=O (acetyl): ~1680 cm⁻¹

  • NMR (predicted for CDCl₃):

    • ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), δ 2.55 (s, 3H, COCH₃), δ 4.15 (q, 2H, OCH₂), δ 7.45–7.70 (m, 4H, Ar–H).

    • ¹³C NMR: δ 14.1 (CH₂CH₃), δ 26.8 (COCH₃), δ 63.2 (OCH₂), δ 122–140 (aromatic carbons), δ 155.5 (N–COO), δ 198.2 (COCH₃).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Carbamates are pivotal in drug synthesis. For instance:

  • Ethyl [(4-methylphenyl)sulfonyl]carbamate is an intermediate for gliclazide, a K⁺ channel blocker used in diabetes treatment .

  • The acetyl group in ethyl N-(4-acetylphenyl)carbamate could serve as a prodrug moiety, enhancing membrane permeability .

Materials Science

Carbamates contribute to polymer crosslinking and coatings. The acetyl group may modulate thermal stability, as seen in polyurethanes derived from similar compounds .

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